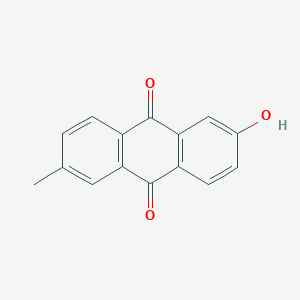
2-Hydroxy-6-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of aromatic organic compounds. This compound is known for its distinctive structure, which includes a hydroxyl group at the 2-position and a methyl group at the 6-position on the anthracene ring system. Anthraquinones are widely studied due to their diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-methylanthracene-9,10-dione typically involves the oxidation of anthracene derivatives. One common method includes the use of oxidizing agents such as chromium trioxide (CrO3) in acetic acid (AcOH) to introduce the quinone functionality at the 9,10-positions . Another approach involves the methylation of hydroxyanthraquinones using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) .
Industrial Production Methods: Industrial production of anthraquinone derivatives often employs large-scale oxidation processes. For instance, the oxidation of 2-methylanthracene using potassium permanganate (KMnO4) in an alkaline medium can yield this compound . These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-6-methylanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like methyl iodide (CH3I) and bases such as potassium carbonate (K2CO3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include hydroquinone derivatives, substituted anthraquinones, and complex quinones .
Applications De Recherche Scientifique
2-Hydroxy-6-methylanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Industry: The compound is used in the production of organic semiconductors and photovoltaic materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-methylanthracene-9,10-dione involves its interaction with cellular components. The compound can induce oxidative stress by generating reactive oxygen species (ROS), leading to apoptosis in cancer cells . It also activates signaling pathways such as the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis .
Comparaison Avec Des Composés Similaires
Physcion: A dihydroxyanthraquinone with similar biological activities.
Emodin: Another anthraquinone derivative known for its anticancer and anti-inflammatory properties.
Chrysophanol: Exhibits antimicrobial and antioxidant activities.
Uniqueness: 2-Hydroxy-6-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxyl and methyl groups at the 2- and 6-positions, respectively, differentiate it from other anthraquinones, influencing its solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
83312-50-9 |
|---|---|
Formule moléculaire |
C15H10O3 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2-hydroxy-6-methylanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O3/c1-8-2-4-10-12(6-8)14(17)11-5-3-9(16)7-13(11)15(10)18/h2-7,16H,1H3 |
Clé InChI |
CNQZUXVUOANMGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid](/img/structure/B14420348.png)
![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
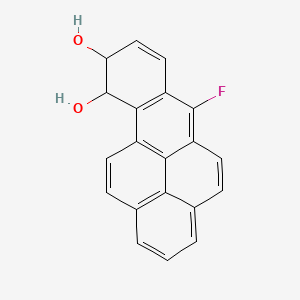

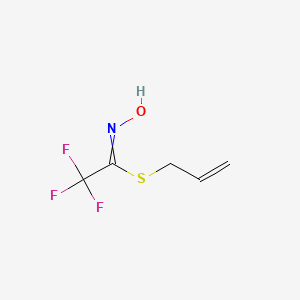
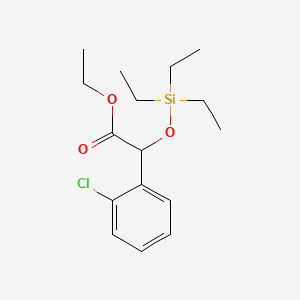
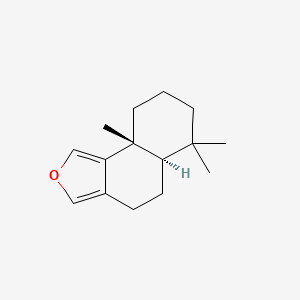


![[5-Phenyl-4-(pyridin-3-yl)-1H-imidazol-2-yl]acetaldehyde](/img/structure/B14420397.png)

![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
